molecular formula C10H18N2O B1412268 (2R)-N-cyclobutylpiperidine-2-carboxamide CAS No. 1604325-07-6

(2R)-N-cyclobutylpiperidine-2-carboxamide

Cat. No. B1412268
M. Wt: 182.26 g/mol
InChI Key: ZVEVREDIUQYKSF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-N-cyclobutylpiperidine-2-carboxamide”, also known as CPP, is a cyclic compound. It has the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol .


Molecular Structure Analysis

The molecular structure of CPP consists of a cyclobutyl group attached to a piperidine ring via a nitrogen atom, with a carboxamide group attached to the 2-position of the piperidine ring .


Physical And Chemical Properties Analysis

CPP is a solid compound with a molecular weight of 182.26 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental data.

Scientific Research Applications

Enantioselective Synthesis and Applications

  • Enantioselective Synthesis : The preparation and resolution of racemic trans-3-arylaziridine-2-carboxamides via bacterial hydrolysis led to enantiopure compounds. These compounds underwent stereoselective nucleophilic ring-openings to yield unnatural D-α-aminocarboxylic acids, highlighting their utility in organic synthesis (Morán-Ramallal, Liz, & Gotor, 2010).

Antitubercular and Antimicrobial Agents

  • Antitubercular Activity : Indole-2-carboxamide-based compounds targeting the MmpL3 transporter in Mycobacterium tuberculosis demonstrated exceptional antitubercular activity in an animal model. This suggests their potential for treating tuberculosis, including drug-resistant strains (Stec et al., 2016).

Biological Activity and Molecular Interactions

  • Insect Repellent Mechanisms : The carboxamide N,N-di-ethyl-meta-toluamide (DEET) and its alternatives, including acylpiperidines and carboxamides, were studied for their effects on mosquito odorant receptors. These compounds inhibited odorant-evoked currents, contributing to their repellent efficacy. This research aids in understanding the action mechanisms of insect repellents and designing more effective compounds (Grant et al., 2020).

Chemical Synthesis and Characterization

  • Heterocyclic Synthesis : Research into thiophene-2-carboxamide derivatives synthesized various compounds with potential antibiotic and antibacterial activities. This work contributes to the synthesis of new drugs targeting bacterial infections (Ahmed, 2007).

Antiproliferative Agents

  • Synthesis of Antitumor Agents : Studies on tricyclic heteroaromatic systems synthesized cationic carboxamide derivatives with significant antiproliferative activity against tumor cell cultures. This suggests their potential as scaffolds for new antitumor drugs (Kostina et al., 2020).

Safety And Hazards

The safety and hazards associated with CPP are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling and storing CPP.

properties

IUPAC Name

(2R)-N-cyclobutylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-8-4-3-5-8)9-6-1-2-7-11-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEVREDIUQYKSF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C(=O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-cyclobutylpiperidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-N-cyclobutylpiperidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2R)-N-cyclobutylpiperidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(2R)-N-cyclobutylpiperidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2R)-N-cyclobutylpiperidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(2R)-N-cyclobutylpiperidine-2-carboxamide
Reactant of Route 6
(2R)-N-cyclobutylpiperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.